veratrine

説明

特性

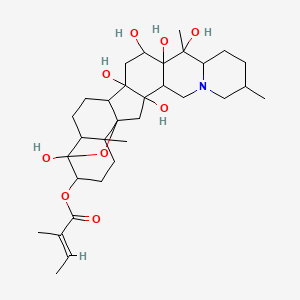

分子式 |

C32H49NO9 |

|---|---|

分子量 |

591.7 g/mol |

IUPAC名 |

(1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl) (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3/b18-6+ |

InChIキー |

DBUCFOVFALNEOO-NGYBGAFCSA-N |

SMILES |

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C |

異性体SMILES |

C/C=C(\C)/C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C |

正規SMILES |

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C |

同義語 |

Cevadine Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), (3beta(Z),4alpha,16beta)- Veratrine |

製品の起源 |

United States |

Foundational & Exploratory

Veratrine and Veratridine: A Technical Guide to Natural Sources, Extraction, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, quantitative analysis, extraction protocols, and cellular mechanisms of the neurotoxic steroidal alkaloids, veratrine and veratridine (B1662332). These compounds are invaluable tools in pharmacological and neuroscientific research due to their specific action on voltage-gated sodium channels.

Introduction to Veratrum Alkaloids

This compound is a complex mixture of steroidal alkaloids, while veratridine is a singular, highly potent neurotoxin within this class.[1] Historically, crude extracts containing these alkaloids, known as "this compound" or "sabadilla," have been utilized as insecticides and even in traditional medicine.[2][3] Their primary scientific value lies in their ability to selectively modulate the function of voltage-gated sodium channels (Nav), making them essential for studying ion channel pharmacology and neuronal excitability.[3][4]

Veratridine acts by binding to site 2 on the alpha-subunit of voltage-gated sodium channels, which prevents their inactivation and leads to a persistent influx of sodium ions (Na⁺).[4][5] This sustained sodium influx causes prolonged membrane depolarization, triggering a cascade of downstream cellular events.[5]

Natural Sources of this compound and Veratridine

The primary natural sources of this compound and veratridine are flowering plants belonging to the Melanthiaceae family, particularly those of the Veratrum and Schoenocaulon genera.[1]

Principal Plant Genera

-

Veratrum : Various species within this genus, commonly known as false hellebore, are rich sources of veratrum alkaloids. Veratrum album (white hellebore), Veratrum californicum, and Veratrum nigrum have been extensively studied for their alkaloid content.[6] The rhizomes and roots of these plants typically contain the highest concentrations of these compounds.[7]

-

Schoenocaulon : Schoenocaulon officinale, also known as sabadilla, is another significant source. The seeds of this plant are particularly rich in this compound, which is primarily composed of the alkaloids cevadine (B150009) and veratridine.[1][8][9]

Distribution of Alkaloids in Plant Tissues

The concentration of veratridine and related alkaloids varies significantly depending on the plant species, the specific organ, and even the developmental stage of the plant. Generally, the subterranean parts (roots and rhizomes) of Veratrum species and the seeds of Schoenocaulon officinale are the most concentrated sources.

Quantitative Analysis of this compound and Veratridine

The quantification of this compound and veratridine in plant materials is crucial for standardization in research and potential pharmaceutical applications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and accurate methods for this purpose.[2][6]

Table 1: Quantitative Data for Alkaloids in Veratrum Species

| Plant Species | Plant Part | Alkaloid | Concentration Range (dry weight) | Analytical Method |

| Veratrum album | Roots and Rhizomes | Total Alkaloids | ~2% | Gravimetric |

| Veratrum album | Leaves | Total Alkaloids | ~0.5% | Gravimetric |

| Veratrum album | Fruit, Roots, Rhizomes | Veratridine | µg/g to mg/g range | HPLC-MS/MS |

| Veratrum californicum | Root/Rhizome | Veratramine | 1.06 - 15.35 mg/g | HPLC |

| Veratrum dahuricum | Rhizomes | Jervine | Variable, seasonally dependent | HPLC-ELSD/MSn |

| Veratrum dahuricum | Rhizomes | Veratramine | Variable, seasonally dependent | HPLC-ELSD/MSn |

Table 2: Quantitative Data for Alkaloids in Schoenocaulon officinale

| Plant Species | Plant Part | Alkaloid | Composition Note | Analytical Method |

| Schoenocaulon officinale | Seeds | Veratridine & Cevadine | Comprise >90% of the total alkaloid fraction | HPLC |

| Schoenocaulon officinale | Seeds | Total Alkaloids | Significant variation (>3-fold) in concentration | HPLC |

Experimental Protocols

The following sections detail methodologies for the extraction, isolation, and quantification of veratridine from its natural sources.

Protocol 1: Classical Extraction and Partial Purification of Veratrum Alkaloids

This method is based on acid-base extraction principles and is suitable for isolating a crude mixture of alkaloids.

4.1.1 Materials and Reagents

-

Dried and powdered rhizomes of Veratrum album or seeds of Schoenocaulon officinale

-

1% Sulfuric acid

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

-

Ammonium (B1175870) hydroxide (NH₄OH)

-

Diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

-

Filter paper and funnel

-

Separatory funnel

-

Rotary evaporator

4.1.2 Step-by-Step Procedure

-

Acid Extraction: Macerate 100 g of the powdered plant material in 500 mL of 1% sulfuric acid with stirring for 4-6 hours at room temperature.

-

Filtration: Filter the mixture through several layers of cheesecloth and then through filter paper to remove solid plant debris.

-

Basification: Transfer the acidic aqueous extract to a large beaker and cool in an ice bath. Slowly add NaOH solution while stirring until the pH reaches approximately 10-11. This will precipitate the alkaloids in their free base form.

-

Solvent Extraction: Transfer the basified mixture to a separatory funnel. Extract the aqueous phase three times with equal volumes of chloroform or a chloroform:diethyl ether mixture (3:1).

-

Combine and Dry: Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentration: Filter to remove the sodium sulfate and concentrate the organic solvent using a rotary evaporator to yield the crude alkaloid mixture ("this compound").

Protocol 2: Quantification of Veratridine by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of veratridine in a crude extract.

4.2.1 Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Syringe filters (0.45 µm)

4.2.2 Chromatographic Conditions

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid or a buffer like ammonium acetate). A typical gradient might start at 30% acetonitrile and increase to 70% over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 262 nm

-

Column Temperature: 25-30 °C

-

Injection Volume: 10-20 µL

4.2.3 Sample Preparation and Analysis

-

Standard Preparation: Prepare a stock solution of pure veratridine standard in methanol (B129727) or acetonitrile. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: Accurately weigh a known amount of the crude alkaloid extract and dissolve it in the mobile phase initial conditions. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared standards and samples onto the HPLC system.

-

Quantification: Identify the veratridine peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of veratridine in the sample by using the calibration curve generated from the standards.

Signaling Pathways and Mechanism of Action

Veratridine's primary mechanism of action is the persistent activation of voltage-gated sodium channels. This leads to a cascade of downstream events in excitable cells like neurons and muscle cells.

Veratridine's Effect on Voltage-Gated Sodium Channels

Caption: Veratridine binds to Nav channels, preventing inactivation and causing persistent Na⁺ influx.

Downstream Cellular Effects of Sodium Channel Activation

The sustained influx of sodium ions and the resulting membrane depolarization trigger several downstream cellular responses.

Caption: Downstream effects of veratridine-induced depolarization and sodium influx.

Experimental Workflow

The following diagram illustrates a general workflow for conducting research on veratrum alkaloids, from plant material to cellular analysis.

Caption: General experimental workflow for veratrum alkaloid research.

Conclusion

This compound and its constituent alkaloid, veratridine, are potent neurotoxins sourced from plants of the Veratrum and Schoenocaulon genera. Their specific mechanism of action—the persistent activation of voltage-gated sodium channels—makes them indispensable tools for researchers in neuroscience and pharmacology. The methodologies for their extraction, purification, and quantification are well-established, moving from classical chemical methods to more precise chromatographic techniques. A thorough understanding of their natural sources and cellular effects is critical for their effective application in drug development and the fundamental study of ion channel biology. Future research may focus on identifying novel veratrum alkaloids and further elucidating the therapeutic potential of modulating sodium channel activity.

References

- 1. Veratridine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. biotin-11-ctp.com [biotin-11-ctp.com]

- 5. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Schoenocaulon officinale - Wikipedia [en.wikipedia.org]

Physiological Effects of Veratrine on the Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrine, a mixture of lipid-soluble steroidal alkaloids derived from plants of the Liliaceae family, is a potent neurotoxin that has long been utilized as a valuable pharmacological tool in neuroscience research.[1] Its primary mechanism of action involves the modulation of voltage-gated sodium channels, leading to profound effects on neuronal excitability.[1] This guide provides an in-depth overview of the physiological effects of this compound on the nervous system, with a focus on its molecular mechanisms, quantitative effects, and the experimental protocols used for its study.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

This compound's principal molecular target is the voltage-gated sodium channel (VGSC), a key protein responsible for the initiation and propagation of action potentials in neurons.[1] this compound binds to neurotoxin receptor site 2 on the alpha subunit of the VGSC, a site also recognized by other toxins like batrachotoxin.[1][2] This binding is state-dependent, with a higher affinity for the open state of the channel.[1][3]

The binding of this compound induces two primary modifications to the channel's gating properties:

-

Shift in Voltage-Dependence of Activation: this compound causes a hyperpolarizing shift in the voltage-dependence of activation.[2][4] This means that the sodium channels are more likely to open at the normal resting membrane potential, a potential at which they would typically be closed.

-

Inhibition of Inactivation: this compound significantly inhibits the fast inactivation mechanism of the sodium channel.[2][3] This prevents the channel from closing in a timely manner, even in the face of prolonged depolarization.

The combination of these two effects leads to a persistent influx of sodium ions (Na+) into the neuron.[2] This sustained inward current causes a prolonged depolarization of the neuronal membrane, leading to a state of hyperexcitability.

This compound's binding to open sodium channels leads to persistent activation.

Physiological Effects on the Nervous System

The persistent membrane depolarization induced by this compound has several downstream consequences for neuronal function:

-

Increased Neuronal Excitability: The primary effect of this compound is a dramatic increase in neuronal excitability. The lowered threshold for sodium channel activation makes neurons more likely to fire action potentials in response to even minor stimuli. In some cases, this can lead to spontaneous, repetitive firing or bursting activity. For example, this compound at concentrations of 0.1-0.3 µM has been shown to induce bursting in hippocampal CA1 pyramidal neurons.[5]

-

Enhanced Neurotransmitter Release: The sustained depolarization opens voltage-gated calcium channels (VGCCs), leading to an influx of calcium ions (Ca2+).[2] This elevation in intracellular calcium is a primary trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters.[2] this compound has been shown to enhance the release of various neurotransmitters, including glutamate (B1630785) and GABA.[6][7][8]

-

Neurotoxicity: At higher concentrations or with prolonged exposure, the massive influx of Na+ and Ca2+ can lead to excitotoxicity and eventual neuronal death. The disruption of ionic homeostasis activates various intracellular signaling cascades that can trigger apoptotic and necrotic cell death pathways.

-

Behavioral Effects: In vivo studies have demonstrated that systemic administration of this compound can induce anxiogenic-like behaviors in rats.[9] This is likely due to the widespread and non-specific increase in neuronal excitability throughout the central nervous system.

Quantitative Data Summary

The effects of this compound on voltage-gated sodium channels are concentration-dependent. The following table summarizes key quantitative parameters from the literature.

| Parameter | Channel Subtype | Preparation | Value | Reference |

| IC50 (Peak Current Inhibition) | Nav1.7 | HEK293A cells | 18.39 µM | [10][11] |

| EC50 (Sustained Current) | Nav1.7 | HEK293A cells | 9.53 µM | [10][11][12] |

| Shift in V1/2 of Activation | Nav1.7 | HEK293A cells | -6.5 mV at 75 µM | [10][11][12] |

| Shift in V1/2 of Inactivation | Nav1.7 | HEK293A cells | -14.39 mV at 75 µM | [10][11][12] |

| Single Channel Conductance (Veratridine-modified) | Rat Skeletal Muscle | Planar Lipid Bilayer | 4.7 pS (low conductance state) | [13] |

| Single Channel Conductance (Veratridine-modified) | Rat Skeletal Muscle | Planar Lipid Bilayer | 8.5 pS (high conductance state) | [13] |

| Single Channel Conductance (Veratridine-modified) | Rat Cardiac Muscle | Planar Lipid Bilayer | 8.4 pS | [13] |

| Single Channel Conductance (Veratridine-modified) | Rat Brain | Planar Lipid Bilayer | 3-6 pS (subconductance states) | [13] |

Key Experimental Protocols

The study of this compound's effects on the nervous system relies on a variety of experimental techniques. One of the most common and powerful is the whole-cell patch-clamp electrophysiology technique.

Whole-Cell Patch-Clamp Protocol for Assessing this compound's Effects on Neuronal Ion Channels

Objective: To measure the effects of this compound on the activity of voltage-gated sodium channels in cultured neurons or brain slices.

Materials:

-

Cell Preparation: Cultured neurons (e.g., primary hippocampal or cortical neurons) or acutely prepared brain slices.

-

External Solution (Artificial Cerebrospinal Fluid - aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.[14]

-

Internal (Pipette) Solution: Typically contains (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, and 0.5 Tris-GTP, with pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium currents).[15]

-

This compound Stock Solution: Prepared in a suitable solvent (e.g., DMSO) and diluted to the final desired concentration in the external solution.

-

Patch-Clamp Rig: Including a microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.

-

Glass Pipettes: Pulled to a resistance of 3-5 MΩ.[15]

Procedure:

-

Cell Preparation: Prepare cultured neurons or brain slices according to standard laboratory protocols.

-

Establish Whole-Cell Configuration:

-

Mount the cell-containing coverslip or brain slice in the recording chamber and perfuse with aCSF.

-

Lower the patch pipette onto the surface of a neuron and apply gentle suction to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of strong suction to rupture the cell membrane and achieve the whole-cell configuration.[14][16]

-

-

Data Recording:

-

Clamp the neuron at a holding potential of -70 mV.

-

Apply a series of voltage steps to elicit voltage-gated sodium currents.

-

Record baseline currents in the absence of this compound.

-

Perfuse the recording chamber with aCSF containing the desired concentration of this compound.

-

Record currents in the presence of this compound.

-

Wash out the this compound by perfusing with drug-free aCSF.

-

-

Data Analysis:

-

Measure the peak inward sodium current, the sustained current, and the tail current.

-

Construct current-voltage (I-V) relationships and activation/inactivation curves.

-

Compare the parameters before, during, and after this compound application.

-

A typical workflow for investigating this compound's effects using patch-clamp.

Conclusion

This compound is a powerful neurotoxin that acts as a potent modulator of voltage-gated sodium channels. By shifting the voltage-dependence of activation and inhibiting inactivation, it induces a persistent sodium influx that leads to neuronal hyperexcitability, enhanced neurotransmitter release, and, at high concentrations, neurotoxicity. The detailed understanding of its mechanism of action and its quantitative effects on various sodium channel subtypes makes this compound an indispensable tool for research in neuroscience and drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other neurotoxins, contributing to a deeper understanding of the fundamental principles of neuronal function.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Veratridine: A Janus-Faced Modulator of Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Veratridine-enhanced persistent sodium current induces bursting in CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of drugs on neurotransmitter release: experiments in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of veratridine and potassium depolarization on neuronal and glial GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The voltage-gated sodium channel activator this compound induces anxiogenic-like behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sodium channel subtypes in the rat display functional differences in the presence of veratridine. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. benchchem.com [benchchem.com]

- 16. Whole Cell Patch Clamp Protocol [protocols.io]

Veratrine as a Neurotoxin in Pharmacological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Veratrine is a lipophilic mixture of steroidal alkaloids, primarily cevadine (B150009) and veratridine (B1662332), sourced from plants of the Liliaceae family, such as the genera Veratrum and Schoenocaulon.[1] It is a potent neurotoxin renowned in pharmacological research for its specific and powerful action on voltage-gated sodium channels (Nav).[2] By persistently activating these channels, this compound serves as an invaluable tool for inducing controlled neuronal depolarization. This allows for detailed investigation into ion channel function, neurotransmitter release dynamics, synaptic plasticity, and the screening of novel therapeutic compounds that modulate neuronal excitability.[3][4]

Core Mechanism of Action

This compound's primary molecular target is the voltage-gated sodium channel, a critical component in the generation and propagation of action potentials in excitable cells.[2]

Binding and Channel Modification: this compound binds to neurotoxin receptor site 2 on the alpha subunit of the Nav channel.[2][3] This binding is state-dependent, showing a higher affinity for the open state of the channel.[2] The interaction induces profound conformational changes in the channel's gating machinery, resulting in two principal effects:

-

Shift in Activation Voltage: The voltage threshold for channel activation is shifted to more negative potentials, causing channels to open at or near the resting membrane potential.[3]

-

Inhibition of Inactivation: this compound prevents the channel's natural and rapid inactivation mechanism.[3][4]

This dual effect leads to a persistent, uncontrolled influx of sodium (Na+) ions, causing sustained depolarization of the cell membrane.[3][5] This prolonged depolarization is the primary driver of this compound's neurotoxic effects and its utility in research.

Downstream Signaling Cascade

The sustained membrane depolarization initiated by this compound triggers a predictable cascade of downstream cellular events. The persistent influx of Na+ activates voltage-gated calcium channels (CaV), leading to a significant increase in intracellular calcium concentration ([Ca2+]i).[3][4] This elevation in [Ca2+]i is a critical trigger for the fusion of synaptic vesicles with the presynaptic membrane, culminating in the widespread release of neurotransmitters into the synaptic cleft.[3][5]

Quantitative Pharmacological Data

The effects of this compound are dose-dependent and can vary based on the specific Nav channel subtype and the experimental model system.

| Parameter | Value | Model System | Observation | Reference |

| EC₅₀ (Sustained Current) | 9.53 µM | Human Nav1.7 in HEK293A cells | Half-maximal concentration for eliciting a sustained sodium current. | [6][7] |

| IC₅₀ (Peak Current) | 18.39 µM | Human Nav1.7 in HEK293A cells | Half-maximal inhibition of the peak sodium current. | [7][8] |

| [Na+]i Increase | From 10.4 mM to 44.1 mM | Differentiated NG108-15 Cells | Intracellular sodium increase upon application of 50 µM veratridine. | [3] |

| Glutamate (B1630785) Release | 288% Increase | Rat Brain Cortex Slices | Efflux increase with 10 µM veratridine in the presence of calcium. | [9] |

| Glutamate Release | 117% Increase | Rat Brain Cortex Slices | Efflux increase with 10 µM veratridine in the absence of added calcium. | [9] |

| Anxiogenic-like Effects | 0.6 mg/kg (s.c.) | Rats | Dose that significantly increased anxiety-like behaviors. | [10] |

Key Experimental Protocols

This compound is a versatile tool employed in a range of experimental paradigms, from in vitro electrophysiology to in vivo behavioral studies.

Protocol 1: Veratridine-Induced Neurotransmitter Release from Synaptosomes

This protocol details the measurement of neurotransmitter release from isolated nerve terminals (synaptosomes), a common method to study presynaptic mechanisms.

Methodology:

-

Synaptosome Preparation: a. Dissect the brain region of interest (e.g., cerebral cortex) in ice-cold homogenization buffer (e.g., 0.32 M sucrose-based buffer).[3] b. Homogenize the tissue using a Dounce homogenizer.[3] c. Perform low-speed centrifugation (~1,000 x g for 10 min) to remove nuclei and cellular debris.[3] d. Centrifuge the resulting supernatant at high speed (~17,000 x g for 20 min) to pellet the crude synaptosomal fraction.[3] e. For higher purity, resuspend the pellet and purify it using a discontinuous sucrose (B13894) density gradient centrifugation.[3] f. Collect the synaptosome fraction and resuspend it in a physiological buffer (e.g., Artificial Cerebrospinal Fluid - ACSF).[3]

-

Neurotransmitter Release Assay (Superfusion Method): a. Pre-incubate synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine) or its precursor to allow for uptake. b. Transfer the loaded synaptosomes to a superfusion system or chambers.[3] c. Perfuse with physiological buffer to establish a stable baseline of spontaneous neurotransmitter release, collecting fractions at regular intervals.[3] d. Stimulate release by switching to a buffer containing veratridine (typically 1-100 µM).[3] e. Continue collecting fractions during and after veratridine application to measure evoked release.[3] f. Quantify the amount of radioactivity in each fraction using liquid scintillation counting.[3] g. Analyze the data by expressing the evoked release as a percentage of total synaptosomal content or as a fold increase over the baseline.[3]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of veratridine's effects on ion channel currents in a single neuron.

Methodology:

-

Cell Preparation: a. Prepare acute brain slices (300-400 µm) from the desired brain region using a vibratome in ice-cold, carbogenated ACSF.[3] Alternatively, use cultured primary neurons or cell lines (e.g., HEK293) expressing the specific Nav channel subtype of interest.[8]

-

Solutions: a. External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, bubbled with 95% O₂/5% CO₂.[11] b. Internal (Pipette) Solution: Composition varies but a typical KCl-based solution contains (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA, with pH adjusted to 7.3.[11]

-

Recording Procedure: a. Place the slice or coverslip with cells in a recording chamber on a microscope stage, continuously perfused with ACSF. b. Pull a glass micropipette to a resistance of 3-5 MΩ and fill it with the internal solution.[12] c. Under visual control, approach a target neuron and form a high-resistance (>1 GΩ) "giga-ohm" seal between the pipette tip and the cell membrane.[12] d. Rupture the membrane patch under the pipette with gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.[13] e. Voltage-Clamp Mode: Clamp the cell at a holding potential (e.g., -80 mV) to record ionic currents.[12] f. Apply a voltage-step protocol (e.g., depolarizing steps from -60 mV to +60 mV) to elicit Nav currents.[12] g. Record baseline currents, then perfuse the chamber with ACSF containing the desired concentration of veratridine. h. Record the modified currents, noting changes in peak current amplitude, activation/inactivation kinetics, and the appearance of a sustained inward current.[5][8]

Protocol 3: In Vivo Microdialysis

This protocol measures neurotransmitter release in the brain of a live, often freely moving, animal, providing high physiological relevance.

Methodology:

-

Surgical Implantation: a. Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.[14] b. Perform a craniotomy over the target brain region (e.g., striatum).[3] c. Slowly lower a microdialysis guide cannula to the desired stereotaxic coordinates and secure it with dental cement.[3] d. Allow the animal to recover from surgery.

-

Microdialysis Experiment: a. On the day of the experiment, insert the microdialysis probe through the guide cannula. b. Connect the probe's inlet to a microinfusion pump and the outlet to a fraction collector. c. Perfuse the probe with ACSF at a low, constant flow rate (e.g., 1-2 µL/min).[3] d. Collect baseline dialysate samples for a set period to establish basal neurotransmitter levels.[3] e. Introduce veratridine into the perfusate (a technique known as "reverse dialysis") at a specified concentration (e.g., 10-100 µM).[3] f. Continue collecting dialysate fractions during and after veratridine infusion. g. Analyze the concentration of the neurotransmitter of interest (e.g., dopamine, glutamate) in the collected samples using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC).[3]

References

- 1. Veratridine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Veratridine-induced release of endogenous glutamate from rat brain cortex slices: a reappraisal of the role of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The voltage-gated sodium channel activator this compound induces anxiogenic-like behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Patch Clamp Protocol [labome.com]

- 12. benchchem.com [benchchem.com]

- 13. docs.axolbio.com [docs.axolbio.com]

- 14. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Veratridine Binding to Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Veratridine (B1662332), a steroidal alkaloid neurotoxin, serves as a critical pharmacological tool for studying the function and modulation of voltage-gated sodium channels (NaV). It binds to the neurotoxin receptor site 2, inducing persistent channel activation by inhibiting inactivation and shifting the voltage-dependence of activation. This technical guide provides a comprehensive overview of the veratridine binding site on NaV channels, detailing the molecular determinants of binding, quantitative effects on channel gating, and the downstream consequences of channel modification. Detailed experimental protocols for investigating the veratridine-channel interaction are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate research and drug development efforts targeting these crucial ion channels.

The Veratridine Binding Site: Neurotoxin Receptor Site 2

Veratridine exerts its effects by binding to a specific site on the α-subunit of voltage-gated sodium channels, known as neurotoxin receptor site 2.[1][2] This site is also the target for other lipid-soluble toxins such as batrachotoxin (B49), aconitine, and grayanotoxin.[2][3] Veratridine is considered a partial agonist, as its binding is more reversible compared to the full and nearly irreversible agonism of batrachotoxin at the same site.[1]

The binding of veratridine is state-dependent, showing a higher affinity for the open state of the channel.[4] This interaction stabilizes the open conformation, leading to two primary modifications of channel function:

-

Inhibition of Inactivation: Veratridine prevents the channel from entering the fast-inactivated state, resulting in a persistent inward sodium current.[5]

-

Hyperpolarizing Shift in Activation: The voltage threshold for channel activation is shifted to more negative membrane potentials, increasing the probability of the channel opening at resting potential.[6]

Structurally, neurotoxin receptor site 2 is located within the inner pore of the channel, formed by the S6 transmembrane segments of the four homologous domains (DI-DIV).[1] Recent cryo-electron microscopy (cryo-EM) studies of veratridine-activated human NaV1.7 have revealed two potential binding locations: one in the IFM-binding corner (site I) and another traversing the central cavity (site C).

Molecular Determinants of Veratridine Binding

Site-directed mutagenesis studies have identified several key amino acid residues that contribute to the veratridine binding site across different NaV channel isoforms. These residues are primarily located in the S6 segments of the four domains.

| NaV Isoform | Domain | Segment | Residue(s) | Effect of Mutation |

| NaV1.4 | DI | S6 | N434 | Mutation to lysine (B10760008) (N434K) confers resistance to batrachotoxin and alters veratridine's effect.[5] |

| NaV1.5 | DI | S6 | L409, E417 | Mutations have large effects on veratridine binding. |

| NaV1.5 | DIV | S6 | I1466 | Mutation has a large effect on veratridine binding. |

Quantitative Effects of Veratridine on NaV Channel Function

The interaction of veratridine with NaV channels leads to quantifiable changes in their electrophysiological properties. The following tables summarize key data on the effects of veratridine on different NaV channel isoforms.

Table 1: Veratridine Potency on NaV Channel Isoforms

| NaV Isoform | Parameter | Value (µM) | Cell Type |

| NaV1.5 | EC50 (Activation) | 28 | HEK293 |

| NaV1.7 | EC50 (Sustained Current) | 9.53 | HEK293A |

| NaV1.7 | IC50 (Peak Current Inhibition) | 18.39 | HEK293A |

| NaV1.7 | EC50 (Activation) | 8 | HEK293 |

Table 2: Veratridine-Induced Shifts in NaV1.7 Gating Parameters

| Parameter | Control | Veratridine (75 µM) | Shift |

| V1/2 of Activation | -21.64 ± 0.75 mV | -28.14 ± 0.66 mV | -6.5 mV |

| V1/2 of Steady-State Inactivation | -59.39 ± 0.39 mV | -73.78 ± 0.5 mV | -14.39 mV |

Table 3: IC50 of Channel Blockers on Veratridine-Activated NaV Channels

| NaV Isoform | Compound | IC50 (µM) |

| NaV1.5 | Flecainide | 2 |

| NaV1.5 | Mexiletine | 9.3 |

| NaV1.7 | Flecainide | 13 |

| NaV1.7 | Mexiletine | 30 |

Downstream Signaling of Veratridine-Induced Na+ Influx

The persistent influx of Na+ through veratridine-modified channels leads to a cascade of downstream cellular events, primarily driven by the subsequent increase in intracellular Ca2+ concentration.

Caption: Veratridine-induced signaling cascade.

Allosteric Modulation of the Veratridine Binding Site

The binding of ligands to other sites on the NaV channel can allosterically modulate the binding of veratridine to neurotoxin receptor site 2.

Caption: Allosteric interactions with Site 2.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane, enabling detailed characterization of veratridine's effects on NaV channel gating.

Caption: Workflow for patch-clamp analysis.

Methodology:

-

Cell Culture: Culture cells stably or transiently expressing the NaV channel isoform of interest (e.g., HEK293 cells).

-

Recording Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Electrophysiological Recording:

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a membrane potential of -100 mV.

-

Apply depolarizing voltage steps to elicit Na+ currents and record baseline activity.

-

Perfuse the cell with the extracellular solution containing the desired concentration of veratridine.

-

Repeat the voltage-step protocol to record currents in the presence of veratridine.

-

To study steady-state inactivation, apply a 500 ms (B15284909) prepulse to a range of potentials before a test pulse.

-

-

Data Analysis: Analyze the recorded currents to determine the effects of veratridine on peak current amplitude, activation and inactivation kinetics, and the voltage-dependence of these parameters.

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid substitutions in the NaV channel sequence to identify residues critical for veratridine binding.

Methodology:

-

Primer Design: Design mutagenic primers containing the desired nucleotide change. Primers should be 25-45 bases in length with the mutation in the center, flanked by at least 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥78°C.

-

Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type NaV channel cDNA as a template and the mutagenic primers.

-

Cycling Parameters (example):

-

Initial Denaturation: 95°C for 30 seconds.

-

18 Cycles:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55°C for 1 minute.

-

Extension: 68°C for 1 minute/kb of plasmid length.

-

-

Final Extension: 68°C for 7 minutes.

-

-

-

Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme for at least 1 hour at 37°C.

-

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Plasmid Purification and Sequencing: Select colonies, purify the plasmid DNA, and sequence the entire gene to confirm the desired mutation and the absence of any other mutations.

-

Functional Characterization: Express the mutant channel in a suitable cell line (e.g., HEK293 cells) and perform whole-cell patch-clamp electrophysiology as described in section 6.1 to assess the effect of the mutation on veratridine's activity.

Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Kd) of veratridine for the NaV channel. Due to the lack of a commercially available radiolabeled veratridine, these assays are typically performed as competition binding assays using a radiolabeled ligand that also binds to neurotoxin receptor site 2, such as [3H]batrachotoxinin A 20-α-benzoate ([3H]BTX-B).

Methodology:

-

Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the NaV channel of interest.

-

Incubation: Incubate the membrane preparation with a fixed concentration of [3H]BTX-B and varying concentrations of unlabeled veratridine in a suitable binding buffer.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Quantify the amount of radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific [3H]BTX-B binding against the concentration of veratridine. Fit the data to a one-site competition model to determine the IC50 value of veratridine. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Veratridine remains an indispensable tool for the study of voltage-gated sodium channels. Its well-characterized mechanism of action at neurotoxin receptor site 2 provides a powerful means to probe channel gating, structure-function relationships, and the physiological roles of these essential ion channels. The detailed understanding of its binding site and the quantitative effects on channel function, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at elucidating the complex biology of NaV channels and developing novel therapeutics that target them. The provided experimental protocols and visual aids are intended to facilitate these endeavors and promote further research in this critical area of neuropharmacology.

References

- 1. Neurotoxin binding and allosteric modulation at receptor sites 2 and 5 on purified and reconstituted rat brain sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Veratridine-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Veratridine modifies open sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]

Veratrine-Induced Depolarization in Cultured Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms and experimental considerations of veratrine-induced depolarization in cultured neurons. This compound, a steroidal alkaloid neurotoxin, serves as a critical tool in neuroscience research to study the function of voltage-gated sodium channels and the downstream consequences of sustained neuronal depolarization. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data presented for comparative analysis.

Core Mechanism of Action

Veratridine (B1662332), a primary active component of this compound, acts as a neurotoxin by binding to site 2 on the alpha-subunit of voltage-gated sodium channels (NaV channels).[1][2] This binding leads to a persistent activation of these channels by inhibiting their inactivation and shifting the activation threshold to a more negative potential.[1][3] The result is a continuous influx of sodium ions (Na+), leading to a sustained depolarization of the neuronal membrane.[3][4] This prolonged depolarization triggers a cascade of downstream events, including the opening of voltage-gated calcium channels (VGCCs), a subsequent rise in intracellular calcium concentration ([Ca2+]i), and the release of neurotransmitters.[3][5]

Signaling Pathway of this compound-Induced Depolarization

The signaling cascade initiated by this compound is a fundamental process in understanding neuronal excitability and toxicity. The following diagram illustrates the key steps involved.

Caption: Signaling pathway of this compound-induced neuronal depolarization.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from various studies on the effects of this compound on cultured neurons.

Table 1: Veratridine Concentration and Effect on Neuronal Viability and Ion Channels

| Parameter | Cell Type | Veratridine Concentration | Effect | Reference |

| Cell Viability | Rat striatal neurons | >10 µM | Dose-dependent cell damage after 24h incubation. | [4] |

| Nav1.7 Peak Current (IC50) | HEK293A cells expressing human Nav1.7 | 18.39 µM | Half-maximal inhibitory concentration on the peak current. | [6][7] |

| Nav1.7 Sustained Current (EC50) | HEK293A cells expressing human Nav1.7 | 9.53 µM | Half-maximal effective concentration for eliciting sustained current. | [7][8] |

| Nav1.7 Activation | HEK293A cells expressing human Nav1.7 | 75 µM | Shifted the half-maximal activation voltage from -21.64 mV to -28.14 mV. | [7][8] |

| Nav1.7 Inactivation | HEK293A cells expressing human Nav1.7 | 75 µM | Shifted the half-inactivation voltage from -59.39 mV to -73.78 mV. | [7][8] |

| Neuronal Survival | Rat retinal ganglion cells | 3 µM | Two-fold increase in survival after 48h in culture. | [9] |

| Neurotoxicity | Rat cortical cultures | 100 µM | 62% loss of neurons after 20-24h exposure. | [10] |

Table 2: this compound-Induced Neurotransmitter Release

| Neurotransmitter | Preparation | This compound Concentration | Key Findings | Reference |

| GABA | Rat brain slices (cerebro-cortical, nigral, cerebellar) | 5 µM | Significant increase in GABA efflux. This release was potentiated in Ca2+-free medium. | [11] |

| Glycine | Rat spinal cord slices | Not specified | Veratridine-evoked release was significantly increased in Ca2+-free medium. | [11] |

| Noradrenaline & Acetylcholine | Rat cortical slices | Not specified | Release was greatly diminished in Ca2+-free medium. | [11] |

| Glutamate (B1630785) | Rat neocortical synaptosomes | 1, 3.2, 10 µM | Concentration-dependent increase in glutamate release. | [12] |

| GABA | Synaptosomes | Not specified | Evidence for a strictly Na+-dependent release mechanism, in addition to the Ca2+-dependent one. | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for studying this compound-induced depolarization.

Cell Culture

-

Neuronal Cell Types: Primary cultured neurons (e.g., from rat cortex, striatum, dorsal root ganglia) or neuronal cell lines (e.g., SH-SY5Y) are commonly used.[4][13][14]

-

Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C and 5% CO2. Culture media will vary depending on the cell type but generally consist of a basal medium (e.g., DMEM or Neurobasal) supplemented with serum, growth factors, and antibiotics.

Measurement of Membrane Potential

The patch-clamp technique is the gold standard for measuring neuronal membrane potential and ion channel currents.[15][16]

-

Whole-Cell Patch-Clamp Protocol:

-

Prepare a glass micropipette with a tip resistance of 2-10 MΩ and fill it with an intracellular solution.[15]

-

Gently press the micropipette against the membrane of a cultured neuron.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing a whole-cell configuration.

-

Record the membrane potential in current-clamp mode or ion channel currents in voltage-clamp mode using a patch-clamp amplifier and data acquisition software.[17]

-

-

Voltage-Sensitive Dyes:

-

Incubate cultured neurons with a voltage-sensitive dye (e.g., FLIPR Membrane Potential (FMP) dye) according to the manufacturer's instructions.[18]

-

Acquire fluorescence images using an epifluorescence microscope equipped with a suitable excitation light source and emission filter.

-

Apply this compound to the cells and record the change in fluorescence intensity over time. Depolarization typically results in a change in fluorescence that can be quantified.[18][19]

-

Calcium Imaging

Calcium imaging is used to measure changes in intracellular calcium concentration in response to this compound-induced depolarization.[20]

-

Protocol using Chemical Indicators (e.g., Fura-2 AM):

-

Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating the cells in a solution containing the dye.

-

Wash the cells to remove excess dye.

-

Mount the culture dish on an inverted microscope equipped for fluorescence imaging.

-

Excite the dye at appropriate wavelengths (e.g., 340 nm and 380 nm for Fura-2) and record the emission fluorescence (typically around 510 nm).

-

Establish a baseline fluorescence recording.

-

Apply this compound to the cells and continuously record the fluorescence changes.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.[13][14]

-

Neurotransmitter Release Assay

-

Protocol:

-

Pre-label cultured neurons with a radiolabeled neurotransmitter (e.g., [3H]-GABA or [14C]-glutamate).

-

Wash the cells to remove the excess radiolabel.

-

Stimulate the cells with this compound for a defined period.

-

Collect the supernatant (containing the released neurotransmitter) and lyse the cells.

-

Quantify the radioactivity in the supernatant and the cell lysate using a scintillation counter.

-

Express the amount of released neurotransmitter as a percentage of the total amount present in the cells before stimulation.[11]

-

Experimental Workflow for Investigating this compound's Effects

The following diagram outlines a typical experimental workflow for studying the effects of this compound on cultured neurons.

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of voltage-gated sodium channels in neuronal function and pathology. By inducing a sustained depolarization, it allows researchers to probe the intricate signaling cascades that are triggered by prolonged neuronal excitation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for designing and interpreting experiments aimed at understanding the multifaceted effects of this compound in cultured neurons. Careful consideration of the experimental design, including the choice of cell type, this compound concentration, and measurement techniques, is essential for obtaining robust and meaningful results.

References

- 1. Veratridine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Effects of veratridine on sodium currents and fluxes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of sodium ion influx in depolarization-induced neuronal cell death by high KCI or veratridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of drugs on neurotransmitter release: experiments in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chronic depolarization induced by veratridine increases the survival of rat retinal ganglion cells 'in vitro' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuronal injury evoked by depolarizing agents in rat cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. On the mechanism by which veratridine causes a calcium-independent release of gamma-aminobutyric acid from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Veratridine produces distinct calcium response profiles in mouse Dorsal Root Ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tools to measure membrane potential of neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye | PLOS One [journals.plos.org]

- 19. Veratridine-Induced Oscillations in Nav 1.7 but Not Nav 1.5 Sodium Channels Are Revealed by Membrane Potential Sensitive Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Imaging calcium in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Use of Veratrum Plants in Early Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants of the genus Veratrum, commonly known as false hellebore or corn lily, have a long and complex history in traditional and early modern medicine across Europe, Asia, and North America.[1][2] Despite their well-documented toxicity, various species of Veratrum were employed to treat a wide range of ailments, from hypertension and pain to parasitic infections.[1][3][4] This technical guide provides an in-depth review of the historical medicinal applications of Veratrum, the pharmacology of its primary active compounds, quantitative data on alkaloid concentrations and toxicity, and detailed protocols for their extraction and analysis. The significant toxicity and narrow therapeutic window of Veratrum alkaloids ultimately led to their general abandonment in clinical practice, but their potent bioactivity continues to make them subjects of scientific interest.[1][5]

Historical Medical Applications

The use of Veratrum dates back to antiquity. In ancient Greece, Veratrum album (white hellebore) was used by physicians like Hippocrates as a powerful purgative and emetic.[3][5] Throughout European history, it was used to treat conditions such as gout, epilepsy, and mania.[3][6] In traditional Chinese medicine, various Veratrum species, known as "Li Lu" (藜蘆), were used topically to treat scabies and kill parasites, and internally as a potent emetic of last resort.[1][7] Certain Native American tribes used Veratrum viride (American hellebore) topically for snakebites and internally to treat venereal diseases.[2] In the 19th and 20th centuries, extracts of V. viride, such as "Norwood's Tincture," were used to treat hypertension before being replaced by safer alternatives.[8]

A notable historical preparation was the "Compound Tincture of Veratrum," for which detailed dosage instructions were provided. The dosage was carefully increased nightly until specific physiological effects were observed, highlighting the recognition of its potent and dangerous nature.[9]

Active Alkaloids and Pharmacology

Veratrum plants contain a diverse array of steroidal alkaloids, which are responsible for both their therapeutic effects and their profound toxicity.[2] These compounds are broadly classified into several groups, including the jervanine, cevanine, and veratramine (B1683811) types. The primary mechanisms of action involve the modulation of ion channels and interference with critical signaling pathways.

Protoveratrine and the Bezold-Jarisch Reflex

Protothis compound A and B are cevanine-type ester alkaloids found in species like V. album. These compounds are potent hypotensive agents.[10] Their primary mechanism of action is the induction of the Bezold-Jarisch reflex, a cardioinhibitory response characterized by the triad (B1167595) of hypotension (low blood pressure), bradycardia (slow heart rate), and apnea (B1277953) (transient cessation of breathing).[3][11][12] The alkaloids stimulate cardiac sensory receptors, leading to a vagally-mediated reflex that increases parasympathetic activity and inhibits the sympathetic nervous system.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. The Bezold-Jarisch reflex - Renal Fellow Network [renalfellow.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Hikers poisoned: Veratrum steroidal alkaloid toxicity following ingestion of foraged Veratrum parviflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal history of North American Veratrum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tinctura veratri composita = compound tincture of veratrum. · Menno Simons Historical Library [emu.omeka.net]

- 10. ahajournals.org [ahajournals.org]

- 11. litfl.com [litfl.com]

- 12. The Bezold-Jarisch reflex. A historical perspective of cardiopulmonary reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Veratrine's Impact on Intracellular Calcium Concentrations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms by which veratrine, a steroidal alkaloid neurotoxin, modulates intracellular calcium concentrations. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cellular signaling research. We will explore the core signaling pathways, summarize quantitative data from key studies, and provide detailed experimental protocols for investigating these effects.

Core Mechanism of Action

This compound's primary effect on intracellular calcium is indirect and initiated by its well-established role as an activator of voltage-gated sodium channels (VGSCs). By binding to site 2 of the channel, this compound and its principal active component, veratridine (B1662332), cause persistent activation, leading to membrane depolarization. This sustained depolarization is the pivotal event that triggers the downstream effects on calcium homeostasis.

The influx of extracellular calcium is the main contributor to the rise in intracellular calcium concentration following this compound exposure. This process is critically dependent on the presence of extracellular calcium; in its absence, the this compound-induced increase in intracellular calcium is abolished[1]. The initial sodium influx and subsequent membrane depolarization lead to the opening of voltage-gated calcium channels (VGCCs), providing a direct conduit for calcium entry.

While the primary mechanism involves influx through VGCCs, there is also evidence for the involvement of other mechanisms, including the potential reversal of the sodium-calcium exchanger (NCX) and the release of calcium from intracellular stores.

Signaling Pathways

The signaling cascade initiated by this compound leading to elevated intracellular calcium involves multiple steps and ion channels.

Primary Signaling Pathway: VGSC Activation and Calcium Influx

The canonical pathway for this compound-induced calcium elevation is a direct consequence of its action on VGSCs.

Secondary and Contributing Pathways

In addition to the primary pathway, other mechanisms can contribute to the this compound-induced rise in intracellular calcium, particularly under conditions of sustained sodium loading.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of this compound and veratridine on intracellular calcium concentrations and related cellular responses.

Table 1: Effect of Veratridine on Intracellular Calcium Concentration ([Ca2+]i) in Rat Cerebral Cortical Synaptosomes

| Veratridine Concentration (µM) | Effect on [Ca2+]i | Notes | Reference |

| 1 - 100 | Concentration-dependent increase | Effect abolished in the absence of extracellular Ca2+. | [1] |

| 10 | Increase inhibited by >80% with Tetrodotoxin (TTX) | Demonstrates dependence on VGSC activation. | [1] |

| 10 | Increase reduced by ~25% with ω-conotoxin GVIA (N-type VGCC blocker) | Implicates N-type calcium channels in the response. | [1] |

| 10 | Resistant to ω-agatoxin IVA (P/Q-type VGCC blocker) | Suggests P/Q-type calcium channels are not primarily involved. | [1] |

| 10 | Not reduced by nifedipine (B1678770) (L-type VGCC blocker) | Suggests L-type calcium channels are not primarily involved. | [1] |

Table 2: Veratridine-Induced Cellular Responses in Various Models

| Cell Type | Veratridine Concentration | Observed Effect | Inhibitors | Reference |

| Bovine Chromaffin Cells | Not specified | Induction of large oscillations in [Ca2+]i and membrane potential. | Tetrodotoxin, Ni2+ | [2] |

| Rat Brain Neuronal Cultures | 30 µM | Ca2+-dependent neuronal cell death after 16 hours. | Ca2+ antagonists (e.g., flunarizine (B1672889), nicardipine) | [3][4] |

| Rat Retinal Ganglion Cells | 3 µM | Two-fold increase in cell survival after 48 hours. | Amiloride (Ca2+ channel inhibitor), Benzamil (Na+ channel inhibitor), Dantrolene and Caffeine (inhibitors of Ca2+ release from ER), BAPTA-AM (intracellular Ca2+ chelator) | [5] |

| Mouse Dorsal Root Ganglia Neurons | 30 - 100 µM | ~70% of neurons respond with varied calcium response profiles. | Not specified | [6] |

Experimental Protocols

This section details a generalized methodology for measuring this compound-induced changes in intracellular calcium concentration using fluorescent indicators.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol is adapted from methodologies used in studies on rat cerebral cortical synaptosomes and other neuronal cell types[1][7].

Objective: To quantify changes in intracellular free calcium concentration ([Ca2+]i) in response to this compound stimulation using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cultured cells (e.g., primary neurons, cell lines) or synaptosomes

-

HEPES-buffered saline (HBS) or other appropriate physiological buffer

-

Fura-2 AM (acetoxymethyl ester form)

-

Pluronic F-127

-

This compound or Veratridine stock solution

-

Ion channel blockers (e.g., TTX, nifedipine, ω-conotoxins) as required

-

Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

-

96-well black, clear-bottom microplates

Procedure:

-

Cell Preparation:

-

For adherent cells, seed them onto 96-well black, clear-bottom plates to achieve 80-90% confluency on the day of the experiment[7].

-

For suspension cells or synaptosomes, prepare them according to standard protocols and maintain them in a suitable physiological buffer.

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS to aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with HBS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBS to remove extracellular dye.

-

Add fresh HBS to the wells and allow the cells to rest for at least 15-30 minutes to allow for complete de-esterification of the dye.

-

-

Fluorescence Measurement:

-

Place the microplate in the fluorescence plate reader.

-

Set the instrument to measure fluorescence emission at 510 nm with alternating excitation at 340 nm and 380 nm.

-

Establish a baseline fluorescence reading for a few minutes before adding any compounds.

-

-

Compound Addition and Data Acquisition:

-

If using inhibitors, add them at the desired concentration and incubate for the appropriate time before adding this compound.

-

Add this compound or veratridine at the desired final concentration. Many plate readers have automated injectors for this step.

-

Continuously record the fluorescence intensity at both excitation wavelengths for the desired duration of the experiment.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Calibration of the signal to absolute [Ca2+]i values can be performed using ionomycin (B1663694) and EGTA to determine the maximum and minimum fluorescence ratios.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effect of this compound on intracellular calcium.

Conclusion

This compound serves as a valuable pharmacological tool for studying the interplay between sodium and calcium signaling in excitable cells. Its primary mechanism of action involves the activation of voltage-gated sodium channels, leading to membrane depolarization and subsequent influx of extracellular calcium through voltage-gated calcium channels. Further complexity is added by the potential involvement of the sodium-calcium exchanger and the release of calcium from intracellular stores. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding and modulating these critical signaling pathways.

References

- 1. Involvement of different calcium channels in K+- and veratridine-induced increases of cytosolic calcium concentration in rat cerebral cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Veratridine-induced oscillations of cytosolic calcium and membrane potential in bovine chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotoxic action of veratridine in rat brain neuronal cultures: mechanism of neuroprotection by Ca++ antagonists nonselective for slow Ca++ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ca2+-mediated neuronal death in rat brain neuronal cultures by veratridine: protection by flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chronic depolarization induced by veratridine increases the survival of rat retinal ganglion cells 'in vitro' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

From Crude Mixture to Purified Neurotoxin: An In-depth Technical Guide to the Early Methods of Isolating Veratridine from Veratrine

For Immediate Release

This technical guide provides a comprehensive overview of the foundational methods developed for the isolation of veratridine (B1662332), a potent neurotoxic steroidal alkaloid, from the crude mixture known as veratrine. Aimed at researchers, scientists, and drug development professionals, this document details the historical context, experimental protocols, and available quantitative data associated with these pioneering separation techniques. The focus remains on the early, pre-chromatographic methods that laid the groundwork for the purification of this critical pharmacological tool.

Introduction: The Challenge of this compound

This compound, a complex mixture of alkaloids extracted from the seeds of Schoenocaulon officinale and rhizomes of Veratrum album, presented a significant challenge to early chemists. This resinous mixture, known for its potent physiological effects, is primarily composed of cevadine (B150009) and the target of this guide, veratridine. The structural similarity of these compounds made their separation a formidable task, requiring innovative approaches in an era before modern chromatographic techniques became commonplace.

Early Attempts at Separation: The Work of Wright and Luff (1878)

Among the earliest documented efforts to systematically fractionate this compound was the work of C.R.A. Wright and A.P. Luff in the late 1870s. Their methods, while rudimentary by modern standards, represented a significant step forward in alkaloid chemistry. They employed fractional precipitation and crystallization from various solvents to separate the constituent alkaloids. While detailed quantitative data from this period is scarce, their work established that this compound was not a single substance and laid the foundation for future, more successful isolation protocols.

The Landmark Method of Kupchan et al. (1953): A New Standard in Purification

The first truly successful purification of veratridine was reported by S. Morris Kupchan and his colleagues in 1953.[1] This classical method, relying on the differential solubility of the alkaloid salts, became the benchmark for veratridine isolation for decades. The procedure is a multi-step process involving selective precipitation and solvent extraction. A more detailed and slightly modified version of this protocol was later published by McKinney et al. in 1986, providing valuable insights and clarifications to the original method.

Experimental Protocol: The Kupchan Method (as detailed by McKinney et al., 1986)

This protocol outlines the key steps for the isolation of veratridine from a commercial this compound mixture.

Step 1: Formation of Veratridine Nitrate (B79036)

-

Dissolve the crude this compound mixture in 1% sulfuric acid while cooling over ice.

-

Precipitate the nitrate salt by the addition of sodium nitrate. This step selectively precipitates veratridine nitrate, which is sparingly soluble.[1][2]

Step 2: Conversion to Free Base and Solvent Extraction

-

Resuspend the nitrate salt precipitate in ice-cold water.

-

Adjust the pH of the solution to 8.5 with aqueous sodium hydroxide (B78521) (NaOH).

-

Further, increase the pH to 10 with aqueous ammonia (B1221849) (NH₃). This process converts the alkaloid salts to their free base forms, causing them to precipitate.[1]

-

Extract the precipitate sequentially with diethyl ether and then chloroform.

-

Combine the organic fractions and dry them to yield a residue of the mixed free bases.[1]

Step 3: Precipitation of Veratridine Sulfate (B86663)

-

Dissolve the dried residue from the previous step in sulfuric acid.

-

Precipitate the sulfate salt of veratridine by the dropwise addition of a saturated solution of ammonium (B1175870) sulfate. Veratridine sulfate is notably hygroscopic.[1]

Step 4: Generation of the Final Free Base

-

Treat the purified veratridine sulfate with ammonium hydroxide to generate the final, purified veratridine free base.[1]

Logical Workflow for the Kupchan Method

The following diagram illustrates the logical progression of the Kupchan isolation method.

Quantitative Data and Physicochemical Properties

While the early literature often lacks the detailed quantitative analysis common in modern chemistry, some key data for veratridine has been established. It is important to note that yields and purity from the classical methods were highly dependent on the quality of the starting this compound mixture and the meticulousness of the chemist.

| Parameter | Value | Reference |

| Molar Mass | 673.800 g·mol⁻¹ | [1] |

| Melting Point | 160-180 °C | [1] |

| pKa | 9.54 | |

| Solubility | - Slightly soluble in ether. - Soluble in ethanol (B145695) and DMSO. - Freely soluble in chloroform. - pH-dependent in water (free base is slightly soluble, but dissolves readily in 1 M HCl). | [1] |

Conclusion: The Dawn of Modern Alkaloid Purification

The early methods for isolating veratridine from this compound, particularly the salt precipitation technique developed by Kupchan and his team, were pivotal in advancing the study of neurotoxins. These techniques provided researchers with a supply of purified veratridine, enabling detailed investigations into its mechanism of action on voltage-gated sodium channels. While modern chromatographic methods like HPLC now offer far superior resolution and efficiency, these classical protocols remain a testament to the ingenuity of early natural product chemists and form the bedrock of modern alkaloid purification.[1][3]

References

Methodological & Application

Application Notes and Protocols for Utilizing Veratrine to Study Synaptic Transmission and Plasticity

For Researchers, Scientists, and Drug Development Professionals

Veratrine, a mixture of alkaloids, and its purified active component veratridine (B1662332), are powerful neurotoxins that serve as invaluable tools in the study of synaptic transmission and plasticity. By persistently activating voltage-gated sodium channels, these compounds induce membrane depolarization, leading to a cascade of events that includes neurotransmitter release and alterations in synaptic strength. These application notes provide a comprehensive overview of the use of this compound and veratridine in neuroscience research, complete with detailed experimental protocols and quantitative data.

Mechanism of Action

Veratridine, the principal active alkaloid in this compound, binds to site 2 of the alpha subunit of voltage-gated sodium channels (Nav).[1][2] This interaction has two main consequences:

-

Shift in Activation Voltage: Veratridine shifts the voltage dependence of activation to more negative potentials, causing the channels to open at the resting membrane potential.[1]

-

Inhibition of Inactivation: It prevents the normal inactivation of the sodium channels, resulting in a persistent influx of Na+ ions.[1][3]

This sustained sodium influx leads to prolonged depolarization of the neuronal membrane. This depolarization, in turn, activates voltage-gated calcium channels (CaV), triggering a significant influx of Ca2+ into the presynaptic terminal. The rise in intracellular calcium concentration is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.[1]

Signaling Pathway of Veratridine-Induced Neurotransmitter Release

Data Presentation

Quantitative Ultrastructural Analysis of Veratridine-Stimulated Synapses

The following table summarizes the significant changes observed in the ultrastructure of synapses in fetal rat neocortex cultures after stimulation with 10⁻⁴M veratridine for 20 minutes.

| Parameter | Control Synapses (Mean ± SEM) | Veratridine-Stimulated Synapses (Mean ± SEM) | Percentage Change |

| Presynaptic Element Area (µm²) | 0.15 ± 0.01 | 0.23 ± 0.02 | +53% |

| Presynaptic Element Perimeter (µm) | 1.65 ± 0.05 | 2.03 ± 0.08 | +23% |

| Number of Synaptic Vesicles per Presynaptic Element | 55.4 ± 4.2 | 11.1 ± 1.8 | -80% |

| Vesicle-Terminal Area Ratio | 0.37 ± 0.03 | 0.05 ± 0.01 | -86% |

| Postsynaptic Thickening Length (µm) | 0.28 ± 0.01 | 0.34 ± 0.01 | +21% |

Data adapted from Pappas et al., 1988.[4]

Recommended Veratridine Concentrations for Various Applications

| Application | Cell Type | Concentration Range |

| Neurotransmitter Release | Rat Brain Synaptosomes | 5 - 75 µM |

| Neurotoxicity / Cell Death | Rat Primary Cortical Neurons | > 10 µM (30 µM used) |

| NaV Channel Gating Studies | HEK293 cells expressing Nav1.7 | 2 - 75 µM |

| Neuronal Depolarization | Rat Brain Slices | 5 µM - 50 µM |

| Calcium Imaging | Mouse DRG Neurons | 1 - 30 µM |

Data compiled from BenchChem Application Note.[5]

Experimental Protocols

Protocol 1: Veratridine-Induced Neurotransmitter Release from Synaptosomes

This protocol details the preparation of synaptosomes and the subsequent measurement of veratridine-induced neurotransmitter release.

Materials:

-

Homogenization buffer (e.g., 0.32 M sucrose (B13894), 5 mM HEPES, pH 7.4)

-

Sucrose solutions (1.2 M and 0.8 M)

-

Physiological buffer (e.g., Krebs-Ringer buffer)

-

Radiolabeled neurotransmitter or precursor

-

Veratridine stock solution (in DMSO or ethanol)

-

Scintillation cocktail and counter

Procedure:

-

Synaptosome Preparation: a. Dissect the brain region of interest in ice-cold homogenization buffer.[1] b. Homogenize the tissue using a Dounce homogenizer.[1] c. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cellular debris.[1] d. Centrifuge the supernatant at high speed (e.g., 17,000 x g for 20 min) to pellet the crude synaptosomal fraction.[1] e. Resuspend the pellet and layer it onto a discontinuous sucrose gradient (e.g., 1.2 M and 0.8 M sucrose layers).[1] f. Centrifuge at high speed (e.g., 50,000 x g for 60 min). Synaptosomes will be located at the interface of the 0.8 M and 1.2 M sucrose layers.[1] g. Carefully collect the synaptosome fraction.[1]

-